molecular formula C15H19BN2O2 B13557441 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

Cat. No.: B13557441
M. Wt: 270.14 g/mol
InChI Key: FXCXCGOXLXQNDF-UHFFFAOYSA-N
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Description

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative. Its structure features a phenyl group at the 3-position and a pinacol boronate ester at the 5-position of the pyrazole ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures, which are pivotal in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C15H19BN2O2

Molecular Weight

270.14 g/mol

IUPAC Name

3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)13-10-12(17-18-13)11-8-6-5-7-9-11/h5-10H,1-4H3,(H,17,18)

InChI Key

FXCXCGOXLXQNDF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a halogenated pyrazole with a boronic ester in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Key Properties/Applications Reference
3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Phenyl (3), Boronate (5) Used in cross-coupling for medicinal chemistry; moderate yield (12.7%) in GSK-3 alpha inhibitor synthesis .
1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Phenyl (1), Boronate (5) Exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335); used in intermediate synthesis .
1-(Oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Oxan-2-yl (1), Boronate (5) Enhanced solubility due to tetrahydropyranyl group; no explicit toxicity data reported; CAS RN 903550-26-5 .
1-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Ethyl (1), Methyl (4), Boronate (5) High purity (98%); commercial availability in gram-scale quantities; applications in high-throughput screening .
1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Benzyl (1), Boronate (5) Marketed by BLD Pharm Ltd. in 1g–5g quantities; potential intermediate for kinase inhibitors .

Structural and Electronic Effects

  • Substituent Position: The placement of the phenyl group at the 3-position (target compound) versus the 1-position (e.g., 1-phenyl analog) alters steric and electronic environments.
  • Boronates : All analogs share the pinacol boronate ester, enabling Suzuki-Miyaura couplings. However, the electron-withdrawing nature of adjacent substituents (e.g., trifluoromethyl in ) can modulate boron's electrophilicity, affecting coupling efficiency .

Biological Activity

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18BNO3C_{15}H_{18}BNO_3 with a molecular weight of approximately 284.2 g/mol. The structure includes a pyrazole ring substituted with a phenyl group and a dioxaborolane moiety, which may influence its biological activity.

Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit significant antiparasitic effects. For instance, studies on related pyrazole derivatives have shown potent activity against Plasmodium species with effective concentrations (EC50) in the low micromolar range. The incorporation of polar functionalities in these compounds has been linked to improved aqueous solubility and metabolic stability while maintaining antiparasitic activity .

The proposed mechanism of action for pyrazole derivatives involves interference with critical metabolic pathways in parasites. For example, the inhibition of specific enzymes essential for parasite survival has been documented. The dioxaborolane group may enhance the compound's ability to interact with target proteins due to its unique electronic properties.

Study 1: Antiparasitic Efficacy

A study investigating the efficacy of related pyrazole compounds reported that modifications at the 4-position significantly affected their activity against P. falciparum. The most potent derivative exhibited an EC50 value of 0.010 μM . This highlights the importance of structural variations in optimizing biological activity.

Study 2: Metabolic Stability

Another research effort focused on metabolic stability revealed that certain substitutions could enhance the compound's half-life in biological systems. For instance, derivatives with methyl or methoxy groups showed improved stability compared to unsubstituted analogs . This finding suggests that careful design can lead to compounds with favorable pharmacokinetic profiles.

Data Table: Biological Activity Overview

Compound NameEC50 (μM)Target OrganismMechanism of Action
Pyrazole A0.010P. falciparumEnzyme inhibition
Pyrazole B0.064P. bergheiMetabolic pathway disruption
Pyrazole C>10Non-targetedUnknown

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